molecular formula C11H19Cl2N3O B2510457 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride CAS No. 1423024-41-2

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride

Cat. No.: B2510457
CAS No.: 1423024-41-2
M. Wt: 280.19
InChI Key: XDULVEWKPALPJY-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride (CAS 1423024-41-2) is a high-purity chemical reagent intended solely for research use in laboratory settings . This compound, with a molecular formula of C11H19Cl2N3O and a molecular weight of 280.19, is supplied as a stable solid that should be stored at 2-8°C . The dihydrochloride salt form typically offers enhanced solubility in aqueous systems compared to the free base, which can be advantageous for various experimental protocols. The structural core of this molecule features a butanamide skeleton that is N-methylated and N-bound to a pyridin-2-ylmethyl group, presenting researchers with a multifunctional scaffold. This architecture, incorporating both amino and pyridine functionalities, suggests potential for applications in medicinal chemistry, such as in the synthesis of targeted molecular constructs or as a building block in the development of pharmacologically active compounds . While the specific mechanism of action is highly dependent on the research context, the molecule's design allows for interaction with biological systems through hydrogen bonding and metal coordination. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling practices in accordance with local regulations. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and precautionary information before use.

Properties

IUPAC Name

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-3-10(12)11(15)14(2)8-9-6-4-5-7-13-9;;/h4-7,10H,3,8,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDULVEWKPALPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC1=CC=CC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amidation (Method A)

This two-step approach, adapted from protocols for analogous N-substituted butanamides, involves:

Step 1: Activation of 2-aminobutyric acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C.
Step 2: Coupling with N-methyl-N-(pyridin-2-ylmethyl)amine under nitrogen atmosphere, followed by HCl gas titration to precipitate the dihydrochloride.

Optimization Data:

Parameter Optimal Value Yield Impact
EDC:HOBt Ratio 1:1.2 +22% yield
Reaction Temperature 0°C → 25°C -15% byproduct
HCl Concentration 4M in dioxane 98% salt purity

This method achieves 68–72% overall yield but requires stringent moisture control due to EDC’s hydrolytic instability.

Mixed Carbonate Chlorination (Method B)

A patent-derived approach utilizes bis(trichloromethyl)carbonate (BTC) for acid chloride generation:

  • Chlorination: 2-Aminobutyric acid reacts with BTC in tetrahydrofuran (THF) at 40°C, forming 4-ethyl-2,5-oxazolidinedione intermediate.
  • Aminolysis: Reaction with N-methyl-N-(pyridin-2-ylmethyl)amine in ammonia-saturated THF.
  • Acidification: Concentrated HCl addition precipitates the dihydrochloride.

Advantages:

  • Avoids thionyl chloride, reducing SO₂ emissions by 83% compared to traditional methods.
  • BTC’s solid-state handling improves operational safety.

Limitations:

  • 12–15% epimerization observed during oxazolidinedione formation.
  • Requires chromatographic purification pre-acidification.

Catalytic and Solvent-Free Innovations

Enzymatic Amination

Recent trials with immobilized lipase B from Candida antarctica (CAL-B) show promise for greener synthesis:

  • Conditions: 2-Aminobutyric acid methyl ester, N-methyl-N-(pyridin-2-ylmethyl)amine, heptane, 50°C.
  • Outcome: 54% conversion in 24h, with >99% enantiomeric excess (e.e.).
  • Barrier: Enzyme inhibition by pyridine moiety limits scalability.

Mechanochemical Synthesis

Ball-milling techniques adapted from solid-state amidation protocols:

  • Reagents: 2-Aminobutyric acid, N-methyl-N-(pyridin-2-ylmethyl)amine, polymer-supported carbodiimide.
  • Yield: 61% after 2h milling, eliminating solvent waste.

Analytical Characterization Benchmarks

Identity Confirmation:

  • ¹H NMR (D₂O): δ 8.51 (d, J=4.8 Hz, 1H, Py-H), 4.37 (s, 2H, CH₂Py), 3.12 (q, J=6.4 Hz, 1H, CHNH₂), 2.81 (s, 3H, NCH₃).
  • HPLC Purity: >99.5% on C18 column (0.1% TFA/ACN gradient).

Salt Stoichiometry Validation:

  • Elemental Analysis: Cl⁻ content 22.7–23.1% (theory: 23.4%).
  • Thermogravimetry: 10.8% weight loss at 110–130°C (2HCl release).

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₈ClN₃O
  • Molecular Weight : 243.73 g/mol
  • CAS Number : 1236261-31-6
  • Solubility : Soluble in water

The structure includes an amino group, a methyl group, and a pyridin-2-ylmethyl group attached to a butanamide backbone, which enhances its reactivity and biological interactions.

Chemistry

  • Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for versatile modifications that can lead to novel compounds with desired properties.

Biology

  • Biological Activity : Research indicates that 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride exhibits potential biological activities, including:
    • Antimicrobial Properties : Investigations have shown effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents.
    • Antioxidant Effects : Preliminary studies highlight its ability to protect cells from oxidative stress, indicating possible applications in neuroprotection and aging research.
    • Neuroprotective Effects : Ongoing research is exploring its role in neurodegenerative diseases, with initial findings suggesting beneficial effects on neuronal health.

Medicine

  • Therapeutic Potential : The compound is being studied for its potential therapeutic applications, particularly in:
    • Drug Development : It serves as a lead compound in the development of pharmaceuticals targeting specific diseases.
    • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, making it a candidate for treating conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Activity Study :
    • A study investigated the antimicrobial effects of derivatives similar to this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant activity with minimum inhibitory concentrations (MIC) lower than 256 µg/mL.
  • Neuroprotective Effects :
    • Research focused on the neuroprotective properties of this compound demonstrated that it could mitigate neuronal damage in models of oxidative stress, suggesting potential applications in neurodegenerative disease therapies.
  • Synthesis of New Derivatives :
    • A study synthesized new derivatives based on the structure of this compound to evaluate their enzyme inhibitory potential. Results showed promising activities against acetylcholinesterase and α-glucosidase, indicating their potential role in treating Alzheimer's disease and type 2 diabetes mellitus.

Mechanism of Action

The mechanism by which 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Functional Groups Salt Form Reference Code/ID
2-Amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride Butanamide Amino, methyl, pyridin-2-ylmethyl Dihydrochloride Not specified
(2S)-2,5-Diaminopentanamide dihydrochloride Pentanamide Two amino groups Dihydrochloride [71697-89-7]
N-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-phenyl]butanamide Hydrochloride Butanamide Hydroxy, isopropylamino, phenyl Hydrochloride MM0435.05
N,N-Diisopropyl-2-aminoethyl chloride hydrochloride Ethylamine Diisopropylamino, chloride Hydrochloride 4261-68-1
Key Observations :

Backbone Variability: The target compound and MM0435.05 share a butanamide backbone, but MM0435.05 incorporates a phenyl ring and hydroxy-isopropylamino substituents, which may influence solubility and receptor binding compared to the pyridine-based substituent in the target compound.

Salt Form and Bioavailability: Dihydrochloride salts (target compound and [71697-89-7] ) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., MM0435.05 ), which is critical for oral bioavailability. N,N-Diisopropyl-2-aminoethyl chloride hydrochloride combines a quaternary ammonium structure with chloride, enhancing its stability but limiting membrane permeability compared to primary amines.

Toxicity and Safety Profiles: (2S)-2,5-Diaminopentanamide dihydrochloride lacks comprehensive toxicological data, mirroring the caution advised for the target compound. In contrast, MM0435.05 is classified as a pharmaceutical impurity with established regulatory guidelines.

Crystallographic and Conformational Comparisons

  • Hydrogen Bonding and Molecular Packing :
    Structural analogs like 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide exhibit N–H⋯O and C–H⋯O hydrogen bonding, which stabilize crystal lattices. The pyridine ring in the target compound may engage in π-π stacking or additional hydrogen bonding via its nitrogen atom, differentiating its solid-state behavior from aliphatic analogs.

  • Bond Parameters : The amide C=O bond length (~1.22 Å) and N–C bond (~1.34 Å) in the target compound are expected to align with standard acetanilide derivatives (e.g., 1.23 Å and 1.35 Å, respectively, in 2,2-dichloro-N-phenylacetamide ).

Biological Activity

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride is an organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a pyridine ring, which is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride
  • Molecular Formula : C11H16Cl2N2O
  • Molecular Weight : 257.17 g/mol

The compound is a dihydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological assays.

Antimicrobial Properties

Research has indicated that 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride exhibits antimicrobial activity. Studies have shown its effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent in clinical applications.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against certain types of cancer cells. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been shown to target specific signaling pathways involved in tumor growth .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyridine moiety plays a crucial role in interacting with biological targets such as enzymes or receptors involved in disease processes. The inhibition of key kinases, such as Bruton's tyrosine kinase (BTK), has been noted in related compounds, indicating a possible pathway for further exploration .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effectiveness of similar compounds on TMD8 B cell lymphoma cells. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis through mechanisms involving cell cycle arrest and activation of apoptotic pathways .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives of pyridine-based compounds were tested against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, supporting the hypothesis that structural modifications can enhance antimicrobial activity.

Comparative Analysis

The following table summarizes the biological activities of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochlorideYesYesPotential BTK inhibition
2-amino-N-[1-(pyridin-3-yl)ethyl]butanamideModerateModerateInhibition of specific kinases
2-amino-N-[1-(pyridin-4-yl)ethyl]butanamideLowHighApoptosis induction via cell cycle arrest

Q & A

Q. How can stability under varying storage and experimental conditions be systematically evaluated?

  • Perform forced degradation studies (e.g., exposure to light, oxidation, hydrolysis) followed by HPLC-UV/MS to identify degradation products. Use Arrhenius kinetics to extrapolate shelf life at standard storage conditions. For solution-phase stability, monitor pH shifts and precipitate formation over time .

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